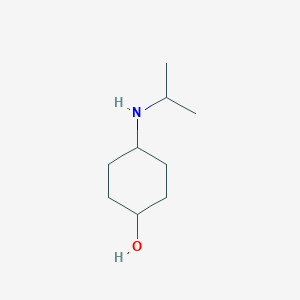![molecular formula C11H23Cl2N3O B13344454 8,8,9-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B13344454.png)
8,8,9-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8,9-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride is a chemical compound known for its unique spirocyclic structure. This compound is part of a class of molecules that have shown significant potential in medicinal chemistry, particularly as inhibitors of specific enzymes involved in various diseases .
Preparation Methods
The synthesis of 8,8,9-Trimethyl-1,4,9-triazaspiro[55]undecan-5-one dihydrochloride typically involves a multi-step processThe reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Chemical Reactions Analysis
8,8,9-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
8,8,9-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying enzyme inhibition and protein interactions.
Medicine: This compound has shown potential as a therapeutic agent in treating diseases like cancer and diabetes by inhibiting specific enzymes involved in these conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8,8,9-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can disrupt various biological pathways, leading to therapeutic effects in diseases where these enzymes play a critical role .
Comparison with Similar Compounds
8,8,9-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride can be compared with other similar compounds, such as:
1,4,9-Triazaspiro[5.5]undecan-2-one derivatives: These compounds also exhibit enzyme inhibitory properties but may differ in their potency and selectivity.
Properties
Molecular Formula |
C11H23Cl2N3O |
|---|---|
Molecular Weight |
284.22 g/mol |
IUPAC Name |
9,10,10-trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one;dihydrochloride |
InChI |
InChI=1S/C11H21N3O.2ClH/c1-10(2)8-11(4-7-14(10)3)9(15)12-5-6-13-11;;/h13H,4-8H2,1-3H3,(H,12,15);2*1H |
InChI Key |
BSBSJHQZGHOKCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CCN1C)C(=O)NCCN2)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



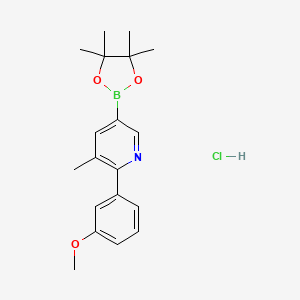
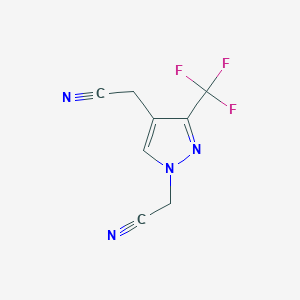
![2-(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B13344389.png)
![8-(tert-Butyl)-1-chlorodibenzo[b,d]furan](/img/structure/B13344390.png)
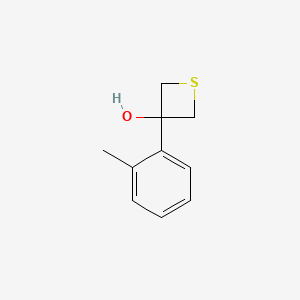


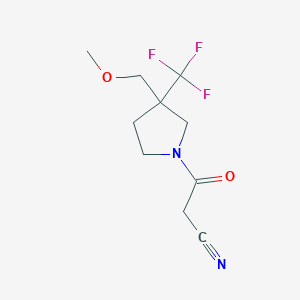

![tert-Butyl 1,6-diazaspiro[2.5]octane-6-carboxylate](/img/structure/B13344408.png)
![2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13344424.png)
![2-(3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetonitrile](/img/structure/B13344429.png)
